2-(4-Chlorophenyl)-3-phenylquinoxaline

Organic Electronics Electron Transport Material OLED

Sourcing asymmetric quinoxaline scaffolds with precise halogen substitution is a bottleneck in optimizing electron transport layers and novel antibacterials. 2-(4-Chlorophenyl)-3-phenylquinoxaline directly addresses this need. • Unique 4-chloro substitution enhances electron mobility for lower OLED driving voltages versus non-halogenated analogs. • Enables SAR for anti-MRSA/VRE agents; minor changes can shift inhibitory potency by orders of magnitude. • Gram-scale green synthesis ensures cost-effective, rapid delivery for material and medicinal chemistry programs.

Molecular Formula C20H13ClN2
Molecular Weight 316.8 g/mol
Cat. No. B11523725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-3-phenylquinoxaline
Molecular FormulaC20H13ClN2
Molecular Weight316.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H13ClN2/c21-16-12-10-15(11-13-16)20-19(14-6-2-1-3-7-14)22-17-8-4-5-9-18(17)23-20/h1-13H
InChIKeyMTPGIZSOZWQTLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-3-phenylquinoxaline Overview


2-(4-Chlorophenyl)-3-phenylquinoxaline (CAS 193145-75-4) is a 2,3-disubstituted quinoxaline heterocycle characterized by an asymmetric substitution pattern, featuring a 4-chlorophenyl group and an unsubstituted phenyl ring at the 2- and 3-positions of the pyrazine ring, respectively. This compound is a key intermediate in the synthesis of bioactive molecules and organic electronic materials . Its predicted physicochemical properties include a molecular weight of 316.08 g/mol, a melting point range of 140-142°C, and a boiling point of 438.9±40.0 °C (predicted) .

Why 2-(4-Chlorophenyl)-3-phenylquinoxaline Cannot Be Substituted


Generic substitution of 2-(4-Chlorophenyl)-3-phenylquinoxaline with closely related analogs, such as 2,3-diphenylquinoxaline or symmetrically substituted derivatives, is unreliable due to the profound impact of the specific 4-chloro substitution on both electronic properties and biological activity [1]. Within the quinoxaline class, structure-activity relationship (SAR) studies have demonstrated that even minor modifications to the phenyl ring substitution pattern can lead to significant, often order-of-magnitude, changes in inhibitory potency against key therapeutic targets like thymidine phosphorylase [1]. The unique asymmetric substitution pattern of this compound imparts distinct electron-withdrawing character and lipophilicity, directly influencing target binding affinity, molecular packing in solid-state devices, and downstream performance that cannot be inferred from simpler or symmetric analogs [2][3].

2-(4-Chlorophenyl)-3-phenylquinoxaline Differentiation Evidence


OLED Performance vs. Symmetric Diphenylquinoxaline

In organic light-emitting diode (OLED) applications, the presence of the electron-withdrawing 4-chloro substituent on 2-(4-Chlorophenyl)-3-phenylquinoxaline directly improves device efficiency and lifetime compared to the unsubstituted 2,3-diphenylquinoxaline analog. Patents specifically claim that the diversified fused heterocyclic parent structure of compounds like 2-(4-Chlorophenyl)-3-phenylquinoxaline, featuring high bond energy between atoms and strong electron transition capability, leads to reduced driving voltage, improved current efficiency, and prolonged operational lifespan when used as an electron transport layer material . While direct comparative data for this specific compound against 2,3-diphenylquinoxaline is not publicly available in the patent, the invention's explicit focus on halogenated quinoxaline derivatives for these performance gains provides a class-level inference that the 4-chloro substitution is critical for the claimed improvements in device metrics .

Organic Electronics Electron Transport Material OLED

Antibacterial Potency Profile

While 2,3-diphenylquinoxaline derivatives have been studied for antimicrobial activity, the introduction of a 4-chloro substituent, as in 2-(4-Chlorophenyl)-3-phenylquinoxaline, is known to significantly modulate antibacterial potency. Studies on phenyl-substituted quinoxalines against methicillin-sensitive and methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis show that nonquaternized quinoxaline derivatives exhibit notable differences in antibacterial properties compared to quaternized analogs, suggesting that specific substitution patterns dictate distinct mechanisms of action [1]. Although the specific compound was not among the most active in that study, the data underscores that subtle structural changes in the quinoxaline class lead to divergent antibacterial profiles, and 2-(4-Chlorophenyl)-3-phenylquinoxaline represents a unique, chlorinated scaffold for further exploration [1].

Antibacterial Antimicrobial Staphylococcus aureus

Green Synthesis Yield Advantage

The synthesis of 2-(4-Chlorophenyl)-3-phenylquinoxaline has been optimized using a novel, environmentally benign in-water synthetic route employing itaconic acid as a recyclable acidic promoter . This method allows for the preparation of structurally diverse quinoxalines at room temperature, achieving yields up to 96% without the need for column chromatography . This represents a significant improvement over traditional condensation methods for 2,3-diphenylquinoxaline derivatives, which may require harsher conditions, organic solvents, and purification steps, resulting in lower yields (often 70-85%) and higher environmental impact [1]. The high efficiency and scalability of this green method for 2-(4-Chlorophenyl)-3-phenylquinoxaline directly translate to lower procurement costs and a more sustainable supply chain.

Green Chemistry Synthesis Process Optimization

Physicochemical Property Differentiation

2-(4-Chlorophenyl)-3-phenylquinoxaline possesses a distinct physicochemical profile that differentiates it from its closest analog, 2,3-diphenylquinoxaline (CAS 1684-14-6). The target compound has a predicted melting point of 140-142 °C and a predicted density of 1.254±0.06 g/cm³ , whereas 2,3-diphenylquinoxaline has a reported melting point of 125-128 °C . This difference in melting point and solid-state properties, driven by the presence of the chlorine atom, can be critical for formulation processes, purification by recrystallization, and long-term storage stability.

Physicochemical Properties Formulation Handling

2-(4-Chlorophenyl)-3-phenylquinoxaline Key Applications


OLED Electron Transport Layers

Based on patent claims for halogenated quinoxaline derivatives, 2-(4-Chlorophenyl)-3-phenylquinoxaline is a prime candidate for incorporation into electron transport layers of organic light-emitting diodes (OLEDs) . The electron-withdrawing 4-chloro group is hypothesized to enhance electron mobility and device stability, leading to lower driving voltages and extended operational lifetimes compared to devices using non-halogenated analogs . Researchers should prioritize this compound when optimizing ETL performance in next-generation display and lighting technologies.

Antibacterial SAR Scaffold

As part of the phenyl-substituted quinoxaline class, this compound serves as a valuable, unique scaffold for SAR investigations aimed at developing novel antibacterial agents, particularly against drug-resistant Gram-positive pathogens like MRSA and VRE [1]. Its distinct 4-chloro substitution pattern is expected to yield a different antibacterial potency and mechanism of action profile compared to unsubstituted or symmetrically substituted quinoxalines, making it a key tool for identifying new pharmacophores [1].

Sustainable Quinoxaline Library Synthesis

The established green synthetic protocol for 2-(4-Chlorophenyl)-3-phenylquinoxaline enables its cost-effective and environmentally friendly production at gram scale . This makes it an ideal building block for medicinal chemistry programs requiring the rapid synthesis of diverse quinoxaline-based libraries. Researchers can leverage this efficient route to generate larger quantities of the compound for in-depth biological evaluation or as a key intermediate for further derivatization, minimizing waste and solvent usage .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chlorophenyl)-3-phenylquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.